molecular formula C24H25N3O5S2 B11416605 Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No.: B11416605
M. Wt: 499.6 g/mol
InChI Key: MOJUFUAMPKGJLL-UHFFFAOYSA-N
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Description

Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements

Preparation Methods

The synthesis of Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves several steps. One common synthetic route starts with the reaction of allyl bromide with diethyl malonate to form an intermediate compound. This intermediate undergoes further reactions with various reagents to introduce the methoxyphenyl, methyl, and phenyl groups, as well as the dithia and triazaspiro moieties . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can activate or inhibit specific pathways, resulting in the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6 g/mol

IUPAC Name

diethyl 4-(2-methoxyphenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C24H25N3O5S2/c1-5-31-22(28)20-16(3)26(17-12-8-7-9-13-17)24(33-20)27(18-14-10-11-15-19(18)30-4)25-21(34-24)23(29)32-6-2/h7-15H,5-6H2,1-4H3

InChI Key

MOJUFUAMPKGJLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=CC=C3OC)C4=CC=CC=C4)C

Origin of Product

United States

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